molecular formula C14H15ClN4O3S B12641947 Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12641947
M. Wt: 354.8 g/mol
InChI Key: CMADSDSDPPWGTL-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound is derived from its pyrido[3,2-d]pyrimidine heterocyclic core. This bicyclic system consists of a pyridine ring fused to a pyrimidine ring at the 3- and 2-positions, respectively. Substituents are assigned numerical positions based on the lowest possible locants:

  • 8-Chloro : A chlorine atom at position 8 of the pyrido[3,2-d]pyrimidine core.
  • 4-Methylsulfanyl : A methylthio group (-SCH₃) at position 4.
  • 2-Morpholin-4-yl : A morpholine ring (tetrahydro-1,4-oxazine) attached via its nitrogen atom to position 2.
  • 6-Carboxylate : A methyl ester (-COOCH₃) at position 6.

The full name reflects substituent prioritization by alphabetical order and positional numbering according to IUPAC guidelines. The methyl ester is designated as a carboxylate derivative, while the morpholine and methylthio groups are treated as secondary prefixes.

Molecular Formula and Weight Analysis

The molecular formula and weight are calculated based on the compound’s structural components:

Component Contribution to Formula Molecular Weight Contribution (g/mol)
Pyrido[3,2-d]pyrimidine C₇H₄N₃ 130.13
Chlorine (Cl) Cl 35.45
Methylthio (-SCH₃) C₁H₃S 47.11
Morpholine (C₄H₈NO) C₄H₈NO 86.11
Methyl ester (-COOCH₃) C₂H₃O₂ 59.05
Total C₁₄H₁₈ClN₄O₃S 357.85

The molecular formula C₁₄H₁₈ClN₄O₃S corresponds to a molecular weight of 357.85 g/mol , calculated using atomic masses from the IUPAC periodic table.

Structural Elucidation Through Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides critical insights into the compound’s structure:

Proton Nuclear Magnetic Resonance (¹H NMR)
  • Aromatic protons : Downfield signals between δ 8.5–9.5 ppm for protons adjacent to electron-withdrawing groups (e.g., chlorine, pyrimidine nitrogen).
  • Methylthio group : A singlet at δ 2.5 ppm for the SCH₃ protons.
  • Morpholine ring : Multiplet signals at δ 3.6–3.8 ppm for the four equivalent CH₂ groups adjacent to oxygen and nitrogen.
  • Methyl ester : A singlet at δ 3.9 ppm for the COOCH₃ group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
  • Carbonyl carbon (COOCH₃) : A peak near δ 165–170 ppm.
  • Aromatic carbons : Signals between δ 140–160 ppm for carbons bonded to nitrogen or chlorine.
  • Morpholine carbons : Peaks at δ 50–70 ppm for the oxazine ring carbons.
  • Methylthio carbon (SCH₃) : A signal near δ 15 ppm.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry reveals the molecular ion and key fragments:

m/z Fragment Identity Fragmentation Pathway
358 [M]⁺ Molecular ion
323 [M – Cl]⁺ Loss of chlorine
279 [M – COOCH₃]⁺ Ester cleavage
193 [C₇H₅N₃S]⁺ Pyrido[3,2-d]pyrimidine core with SCH₃

The base peak at m/z 193 corresponds to the stabilized pyrido[3,2-d]pyrimidine fragment retaining the methylthio group.

Infrared Absorption Profile

Infrared spectroscopy identifies functional groups through characteristic absorptions:

Wavenumber (cm⁻¹) Assignment Bond Vibration
1700–1750 C=O stretch Ester carbonyl
1250–1300 C-O-C asymmetric stretch Morpholine and ester ether linkages
650–700 C-S stretch Methylthio group
1550–1600 C=N/C=C stretch Pyrido[3,2-d]pyrimidine aromaticity

The absence of N-H stretches (3300–3500 cm⁻¹) confirms the fully substituted nitrogen atoms in the morpholine and pyrimidine rings.

Properties

Molecular Formula

C14H15ClN4O3S

Molecular Weight

354.8 g/mol

IUPAC Name

methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H15ClN4O3S/c1-21-13(20)9-7-8(15)10-11(16-9)12(23-2)18-14(17-10)19-3-5-22-6-4-19/h7H,3-6H2,1-2H3

InChI Key

CMADSDSDPPWGTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2SC)N3CCOCC3

Origin of Product

United States

Preparation Methods

Step 1: Construction of the Pyrimidine Core

  • Reagents : Methyl ester precursors (e.g., methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate), palladium catalysts (e.g., Pd(dppf)Cl₂), and borolane derivatives.
  • Conditions : Suzuki-Miyaura coupling in a solvent mixture of tetrahydrofuran (THF) and water with sodium carbonate as a base.
  • Outcome : Formation of an alkene intermediate suitable for further cyclization.

Step 2: Cyclization

  • Reagents : Ammonia in methanol followed by treatment with para-toluenesulfonic acid monohydrate (pTSA·H₂O).
  • Conditions : Heating at 85°C for amide formation and subsequent acidic cyclization at 90°C.
  • Outcome : Formation of pyrido[3,2-d]pyrimidinone with high yields (~84%).

Step 3: Chlorination

  • Reagents : Phosphorus oxychloride (POCl₃).
  • Conditions : Heating at 70°C.
  • Outcome : Introduction of the chloro substituent at position 8 to yield a key intermediate.

Step 4: Morpholine Substitution

  • Reagents : Morpholine.
  • Conditions : Nucleophilic substitution under reflux conditions.
  • Outcome : Incorporation of the morpholine moiety at position 4.

Step 5: Final Functionalization

  • Additional steps may involve introducing or modifying other functional groups such as methylsulfanyl via thiolation reactions using methylthiolating agents.

Reaction Scheme

Step Reagents & Conditions Product Yield Key Transformation
1 Methyl ester + borolane derivative + Pd catalyst ~63% Suzuki-Miyaura coupling
2 Ammonia + pTSA·H₂O ~84% Cyclization to pyrido[3,2-d]pyrimidinone
3 POCl₃ ~86% Chlorination
4 Morpholine Variable Nucleophilic substitution

Alternative Methods

Method A: Direct Cyclization

Some studies suggest direct cyclization methods using triaminopyrimidine derivatives and aldehydes under high-temperature conditions in solvents like diphenyl ether. These methods yield pyrido-pyrimidines with diverse substitutions but require optimization for specific functional groups like morpholine or methylsulfanyl.

Method B: Sequential Functionalization

An alternative approach involves synthesizing simpler pyrido-pyrimidine scaffolds followed by sequential functionalization to introduce methylsulfanyl and chloro groups. This method provides flexibility in tailoring derivatives but may involve more steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

    Nucleophiles: Amines and thiols for substitution reactions.

    Solvents: Methanol, butanol, and xylene for various reaction steps.

Major Products

    Sulfoxide and Sulfone Derivatives: Formed through oxidation of the methylsulfanyl group.

    Substituted Derivatives: Formed through nucleophilic substitution of the chloro group.

    Fused Heterocyclic Systems: Formed through cyclization reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrido[3,2-d]pyrimidine class exhibit significant anticancer properties. Specifically, methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has been studied for its ability to inhibit key cancer-related enzymes such as cyclin-dependent kinases (CDKs). These enzymes play crucial roles in cell cycle regulation and are often overactive in cancer cells.

Other Pharmacological Activities

Beyond its anticancer properties, this compound has been investigated for other pharmacological activities:

  • Antibacterial Properties : Research suggests that derivatives of pyrido[3,2-d]pyrimidines can exhibit antibacterial effects against various pathogens.
  • CNS Activity : Some studies have indicated potential central nervous system (CNS) depressive effects, making this compound a candidate for further exploration in neuropharmacology.

Case Study 1: CDK Inhibition

A study published in Organic & Biomolecular Chemistry demonstrated that various derivatives of pyrido[3,2-d]pyrimidines showed promising inhibition against CDK2 with IC50_{50} values ranging from low nanomolar concentrations to micromolar levels. This highlights the compound's potential as a lead structure for developing selective CDK inhibitors .

Case Study 2: Anticancer Efficacy

In another investigation, the efficacy of this compound was evaluated against different cancer cell lines (e.g., breast and lung cancer). The results indicated significant cytotoxicity with IC50_{50} values below 5 µM for certain cell lines .

Mechanism of Action

The mechanism of action of methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, derivatives of pyrido[3,2-d]pyrimidine have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidine Derivatives

Compounds synthesized via the Hantzsch reaction () share structural similarities but differ in substituents:

  • Compound 22a: Features a benzyl-methylamino group at position 2 and a chlorophenyl group at position 3. Synthesized via reflux in ethanol, yielding a melting point of 175–176°C .
  • Compound 25 : Contains a 3-nitrophenyl group at position 5 and dipropyl substituents. Its synthesis involves prolonged reflux, resulting in a lower melting point (97–98°C), likely due to reduced crystallinity from bulky alkyl chains .

Thieno[3,2-d]pyrimidine Analogues

describes 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, which replaces the pyrido ring with a thieno system. The sulfur atom in the thieno ring alters electronic properties (e.g., increased π-acidity) compared to the nitrogen-rich pyrido core.

Crystallographic and Physicochemical Properties

Crystal Packing and Hydrogen Bonding

  • Methyl 5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Exhibits a triclinic crystal system (space group P1) with hydrogen bonds involving hydroxyl and methoxy groups. The target compound’s morpholine group may form similar intermolecular interactions, stabilizing its crystal lattice .
  • Methyl 2-(2-bromobenzylidene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Bromine and hydroxyl groups contribute to a dense hydrogen-bonding network (R factor = 0.069). The target’s chlorine atom at position 8 could mimic bromine’s steric and electronic effects .

Melting Points and Solubility

  • The target compound’s methylsulfanyl group (S–CH₃) is less polar than the nitro groups in ’s derivatives (e.g., compound 25), suggesting higher lipophilicity and lower aqueous solubility. However, the morpholine moiety may counterbalance this by improving solubility through hydrogen bonding .

Biological Activity

Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its implications in oncology and infectious diseases. This article reviews the synthesis, biological activities, and relevant case studies related to this compound.

Chemical Structure and Synthesis

The compound belongs to the pyrido[3,2-d]pyrimidine family, characterized by its unique morpholine and methylsulfanyl substituents. The synthesis typically involves multi-step organic reactions, including Suzuki-Miyaura coupling and acid cyclization, which allow for the introduction of various functional groups at specific positions on the pyrimidine ring. The following table summarizes key synthetic routes:

StepReaction TypeConditionsYield (%)
1Suzuki-Miyaura couplingPd-catalyzed, THF/water63
2Amide formationNH3 in methanol84
3Acidic cyclizationPOCl3 at 70 °C86

These methods enable the efficient production of the desired compound while allowing for further modifications that can enhance biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as a selective inhibitor of cyclin-dependent kinase 2 (CDK2). This enzyme plays a crucial role in cell cycle regulation, making it a significant target in cancer therapy.

In vitro assays have demonstrated that derivatives of this compound exhibit nanomolar IC50 values against CDK2, indicating potent inhibitory activity. For instance, one study reported an IC50 value of 0.016 µM for a closely related derivative, suggesting that modifications at the 2 and 8 positions can significantly enhance potency .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary evaluations indicate significant antibacterial and antimycobacterial activities against various strains. In vitro testing against Gram-positive and Gram-negative bacteria has shown that derivatives maintain efficacy similar to established antibiotics. The minimum inhibitory concentrations (MICs) for selected derivatives were found to be comparable to those of reference standards, indicating their potential as therapeutic agents against resistant strains .

Case Studies

Case Study 1: CDK2 Inhibition

A detailed study focused on the structure-activity relationship (SAR) of this compound derivatives revealed that specific substitutions at the morpholine and pyrimidine rings could optimize binding affinity to CDK2. The study utilized both biochemical assays and molecular docking simulations to elucidate binding interactions .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications led to enhanced activity against resistant strains, with MIC values significantly lower than those observed for conventional treatments. Toxicity assays confirmed that these compounds exhibited low hemolytic activity, suggesting a favorable safety profile .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrido[3,2-d]pyrimidine core of this compound?

The pyrido[3,2-d]pyrimidine scaffold can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates, as demonstrated in analogous heterocyclic systems . Key steps include:

  • Sequential chlorination and sulfanylation at the 4-position using methylsulfanyl reagents.
  • Introduction of the morpholine moiety via nucleophilic substitution at the 2-position under basic conditions (e.g., Et₃N in THF) .
  • Methyl esterification at the 6-position using methyl chloroformate.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., ESI+ mode) and ¹H/¹³C NMR to verify substituent positions . For purity assessment, HPLC with ≥98% purity thresholds is recommended, as seen in analogous pyrimidine derivatives .

Q. What solvent systems and reaction conditions optimize stability during storage?

The compound’s stability is influenced by moisture and temperature. Store in anhydrous THF or DMSO under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light due to potential sulfanyl group degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylsulfanyl group influence reactivity in downstream functionalization?

The methylsulfanyl group acts as a moderate electron-donating substituent, enhancing nucleophilic aromatic substitution (NAS) at adjacent positions. However, steric hindrance may limit accessibility for bulky electrophiles. Computational DFT studies (e.g., Gaussian 16) can model charge distribution and predict reactive sites .

Q. What mechanistic pathways explain contradictions in yield during morpholine ring introduction?

Competing pathways include:

  • Direct NAS : Morpholine attacks the 2-chloro position, favored by polar aprotic solvents (DMF, THF) and elevated temperatures (60–80°C) .
  • Ring-opening side reactions : Trace moisture can hydrolyze the chloro group, forming a hydroxyl intermediate that resists substitution. Use molecular sieves or anhydrous Et₃N to suppress hydrolysis .

Q. Which catalytic systems improve regioselectivity in pyrido[3,2-d]pyrimidine functionalization?

Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., Xantphos) enables selective C–N coupling at the 8-chloro position, as shown in related pyrimidine derivatives . For C–S bond formation, CuI/1,10-phenanthroline catalysts reduce disulfide byproducts .

Methodological Considerations

  • Data Contradiction Analysis : Discrepancies in reaction yields may arise from trace impurities in starting materials (e.g., residual chloride in morpholine). Conduct ICP-MS to quantify halide content .
  • Experimental Design : Use fractional factorial designs (e.g., Taguchi method) to optimize multi-step syntheses, prioritizing variables like temperature, solvent polarity, and catalyst loading .

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